Bienvenue dans la boutique en ligne BenchChem!

2-[4-(2-Iodobenzamido)phenyl]acetic acid

Lipophilicity Membrane permeability ADME prediction

2-[4-(2-Iodobenzamido)phenyl]acetic acid (CAS 954254-16-1) is a synthetic organic compound belonging to the ortho-iodobenzamide class, characterized by a phenylacetic acid moiety coupled via an amide linkage to a 2-iodobenzoyl group. Its molecular formula is C₁₅H₁₂INO₃ with a molecular weight of 381.17 g·mol⁻¹.

Molecular Formula C15H12INO3
Molecular Weight 381.16 g/mol
CAS No. 954254-16-1
Cat. No. B3373202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-Iodobenzamido)phenyl]acetic acid
CAS954254-16-1
Molecular FormulaC15H12INO3
Molecular Weight381.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)O)I
InChIInChI=1S/C15H12INO3/c16-13-4-2-1-3-12(13)15(20)17-11-7-5-10(6-8-11)9-14(18)19/h1-8H,9H2,(H,17,20)(H,18,19)
InChIKeyBUXXZNHUYINGMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(2-Iodobenzamido)phenyl]acetic Acid (CAS 954254-16-1): Core Identity and Physicochemical Fingerprint for Informed Sourcing


2-[4-(2-Iodobenzamido)phenyl]acetic acid (CAS 954254-16-1) is a synthetic organic compound belonging to the ortho-iodobenzamide class, characterized by a phenylacetic acid moiety coupled via an amide linkage to a 2-iodobenzoyl group. Its molecular formula is C₁₅H₁₂INO₃ with a molecular weight of 381.17 g·mol⁻¹ . The compound exhibits a predicted density of 1.749 ± 0.06 g·cm⁻³ (20 °C, 760 mmHg) and a predicted boiling point of 437.2 ± 35.0 °C . The presence of a carboxylic acid group confers pH-dependent ionization (LogD at pH 7.4 = 0.30), whereas the neutral form is substantially lipophilic (LogP = 3.63) [1]. Commercially, it is available at 95% purity with accompanying analytical documentation including MSDS, NMR, HPLC, and LC-MS datasets .

Why 2-[4-(2-Iodobenzamido)phenyl]acetic Acid Cannot Be Replaced by Common Iodobenzamide Analogs Without Quantitative Justification


Iodobenzamide derivatives are not a uniform class; subtle variations in the amide substituent and ring substitution patterns produce dramatic differences in lipophilicity, ionization behavior, and target-engagement potential [1]. For instance, replacing the phenylacetic acid extension of 2-[4-(2-iodobenzamido)phenyl]acetic acid with a simple glycine linker (as in 2-iodohippuric acid) reduces LogP from 3.63 to 0.97 — a 2.66 log unit decrease that reflects a >450-fold difference in octanol-water partitioning [2][3]. Similarly, removing the carboxylic acid entirely (as in Benodanil, 2-iodo-N-phenylbenzamide) eliminates the pH-dependent solubility switch that enables formulation strategies relying on salt formation [4]. The ortho-iodo configuration is also critical: activated iodo-benzamide patents specify that the 2-iodo orientation is essential for zinc-finger transcription factor chelation, a mechanism not achievable with 4-iodo regioisomers [5]. These quantitative physicochemical and mechanistic divergences mean that selecting an analog based solely on the presence of the iodobenzamide core risks non-equivalent performance in biological assays, solubility-driven protocols, or structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Database for 2-[4-(2-Iodobenzamido)phenyl]acetic Acid Versus Closest Structural Analogs


LogP Partition Coefficient: 2-[4-(2-Iodobenzamido)phenyl]acetic Acid vs. 2-Iodohippuric Acid

The neutral-form lipophilicity of 2-[4-(2-iodobenzamido)phenyl]acetic acid (LogP = 3.63) is 2.66 log units higher than that of 2-iodohippuric acid (LogP = 0.97) [1][2]. This difference, corresponding to a >450-fold greater octanol-water partition coefficient, arises from the replacement of the glycine linker in 2-iodohippuric acid with a more hydrophobic phenylacetic acid extension in the target compound [1]. The higher LogP predicts superior passive membrane permeability and enhanced blood-brain barrier penetration potential, making the target compound more suitable for intracellular or CNS-targeted screening campaigns where the comparator would likely exhibit restricted cellular uptake.

Lipophilicity Membrane permeability ADME prediction

Physiological pH Lipophilicity (LogD pH 7.4): Ionization-Driven Solubility Switch Comparison with 2-Iodohippuric Acid

At physiological pH (7.4), 2-[4-(2-iodobenzamido)phenyl]acetic acid exhibits a LogD of 0.30, reflecting substantial ionization of its carboxylic acid group [1]. This represents a dramatic >2000-fold reduction in effective lipophilicity compared to its neutral LogP (3.63). In contrast, 2-iodohippuric acid contains both a carboxylic acid and a glycine amide, which similarly ionize at pH 7.4; however, its lower inherent LogP (0.97) [2] means its ionized LogD is expected to be substantially negative (estimated < -0.5), rendering it markedly more water-soluble but less membrane-permeant [2]. This differential ionization behavior means that the target compound retains a degree of membrane permeability at pH 7.4 (LogD 0.30), whereas 2-iodohippuric acid becomes predominantly impermeant, a critical consideration for assays conducted in physiological buffers or cell culture media.

Ionization state Aqueous solubility Bioavailability

Aqueous Solubility and Formulation Potential: Benodanil (2-Iodo-N-phenylbenzamide) vs. 2-[4-(2-Iodobenzamido)phenyl]acetic Acid

Benodanil (2-iodo-N-phenylbenzamide) displays extremely low aqueous solubility of 20 mg·L⁻¹ (0.002 g/100g) at 20 °C [1]. In contrast, 2-[4-(2-iodobenzamido)phenyl]acetic acid, by virtue of its carboxylic acid group (pKa ≈ 4-5), can form water-soluble salts with common pharmaceutical counterions (e.g., sodium, potassium, tromethamine), substantially exceeding the solubility of the neutral benzamide analog [2]. While direct solubility measurements for the target compound are not publicly available, the presence of the ionizable carboxylic acid is a well-established structural determinant enabling >100-fold solubility enhancement upon salt formation [3]. This formulatability advantage is absent in Benodanil, which lacks any ionizable group and relies solely on limited intrinsic solubility in organic co-solvents.

Aqueous solubility Salt formation Formulation development

Target Engagement Potential: Ortho-Iodo Configuration Unlocks Zinc-Finger Transcription Factor Inhibition Not Accessible to 4-Iodo Regioisomers

U.S. Patent 6,225,323 explicitly describes activated iodo-benzamide derivatives as antineoplastic and antiviral agents operating through zinc finger transcription factor chelation, with the ortho-iodo configuration being essential for activity [1]. The patent demonstrates that compounds bearing the 2-iodobenzamide core inhibit tumor and leukemia cell lines at low concentrations, whereas the 4-iodo regioisomers (e.g., 4-iodobenzamide derivatives such as BZA) are primarily utilized as melanin-targeting imaging agents rather than zinc finger inhibitors [2]. 2-[4-(2-Iodobenzamido)phenyl]acetic acid, possessing the required ortho-iodobenzamide pharmacophore, is structurally aligned with the active antineoplastic scaffold, while its 4-iodo counterparts lack this mechanistic capability. This regioisomer-dependent mechanism creates a functional divergence that cannot be bridged by simple substitution.

Zinc finger chelation Antineoplastic mechanism Regioisomer specificity

Analytical Documentation Completeness: Synblock Product vs. Typical Analog Vendor Offerings

2-[4-(2-Iodobenzamido)phenyl]acetic acid sourced from Synblock (CAS 954254-16-1) is supplied with a documentation package covering MSDS, NMR, HPLC, and LC-MS analyses . In comparison, 2-iodohippuric acid from TCI provides HPLC purity and neutralization titration data but no routine NMR or LC-MS documentation per standard listing . 2-Iodobenzamide from TCI is characterized by GC purity and total nitrogen content (≥98.0%), again without routine LC-MS or NMR . Benodanil (CAS 15310-01-7) is typically sold as a reference standard with limited analytical documentation. The availability of four distinct analytical characterization methods for the target compound reduces the need for in-house re-characterization, accelerating workflow integration and providing multi-dimensional identity confirmation.

Quality control Analytical characterization Procurement documentation

Structural Scaffold Divergence: Phenylacetic Acid Extension Enables Further Derivatization vs. Terminal Analogs

2-[4-(2-Iodobenzamido)phenyl]acetic acid possesses a free carboxylic acid group on a phenyl ring distal to the iodobenzamide pharmacophore, providing a synthetic handle for amidation, esterification, or conjugation to biotin, fluorophores, or solid supports [1]. In contrast, 2-iodobenzamide (CAS 3930-83-4) terminates at the primary amide and offers no distal functionalization site ; 2-iodohippuric acid (CAS 147-58-0) contains a glycine-conjugated carboxylic acid directly adjacent to the amide, which imposes steric constraints on derivatization [2]; Benodanil (CAS 15310-01-7) is a simple N-phenyl benzamide with no functional group for further conjugation . The target compound's phenylacetic acid extension thus uniquely positions a reactive carboxylate at a distance from the pharmacophore, enabling linker chemistry without steric interference with the zinc-chelating ortho-iodobenzamide moiety.

Medicinal chemistry SAR exploration Chemical derivatization

Where 2-[4-(2-Iodobenzamido)phenyl]acetic Acid Outperforms Analogs: Evidence-Driven Application Scenarios


Intracellular or CNS-Targeted Phenotypic Screening Requiring High Membrane Permeability

The compound's LogP of 3.63 — 457-fold higher than 2-iodohippuric acid — makes it the preferred choice for cell-based assays demanding passive membrane diffusion, particularly for intracellular or blood-brain barrier targets . 2-Iodohippuric acid's LogP of 0.97 would severely limit cellular uptake, compromising assay sensitivity. The target compound's moderate LogD at pH 7.4 (0.30) further allows it to retain membrane permeability under physiological assay conditions while maintaining aqueous solubility sufficient for buffer preparation .

Zinc Finger Transcription Factor Drug Discovery Programs for Oncology and Antiviral Indications

The ortho-iodobenzamide configuration of 2-[4-(2-iodobenzamido)phenyl]acetic acid aligns with the pharmacophore described in US Patent 6,225,323 for zinc finger chelation and antineoplastic/antiviral activity . This mechanism is structurally inaccessible to 4-iodobenzamide imaging agents, making the target compound the appropriate scaffold for hit discovery and lead optimization in this therapeutic area. The distal carboxylic acid further enables SAR exploration through amide or ester derivatization without disrupting the zinc-chelating ortho-iodo geometry .

Chemical Biology Probe Development Requiring Conjugation to Reporters or Affinity Tags

The phenylacetic acid moiety provides a unique distal carboxylate handle for site-specific conjugation to biotin, fluorophores, or solid-phase resins via standard amide/ester coupling chemistry . This capability is absent in 2-iodobenzamide (no carboxylate), sterically hindered in 2-iodohippuric acid (glycine-adjacent carboxylate), and entirely lacking in Benodanil . For pull-down assays, fluorescence polarization experiments, or targeted protein degradation (PROTAC) linker attachment, the target compound is the only analog within this set that supports efficient one-step bioconjugation without additional synthetic steps.

High-Concentration In Vivo Formulation Development Leveraging Salt-Formation Capability

For in vivo pharmacology studies requiring high-dose aqueous formulations, the compound's free carboxylic acid enables salt formation with sodium, potassium, or meglumine counterions, potentially achieving >100-fold solubility enhancement over the neutral form . Benodanil, with a maximum aqueous solubility of only 20 mg·L⁻¹ and no ionizable group, cannot meet dosing requirements for efficacy studies without resorting to high-percentage organic co-solvents that may introduce vehicle toxicity . The target compound thus offers a cleaner formulation path for oral or parenteral administration in animal models.

Quote Request

Request a Quote for 2-[4-(2-Iodobenzamido)phenyl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.